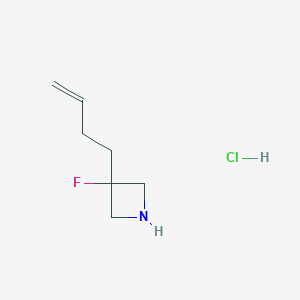

3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride

Description

3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride is a fluorinated azetidine derivative with a butenyl substituent at the 3-position of the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly valued in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties.

For instance, 3-fluoroazetidine hydrochloride (CAS 617718-46-4) is a key intermediate in pharmaceutical synthesis, as seen in the preparation of quinoline-based PDE5 inhibitors .

Properties

IUPAC Name |

3-but-3-enyl-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN.ClH/c1-2-3-4-7(8)5-9-6-7;/h2,9H,1,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDVIGIZBLYXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride is a member of the azetidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: CHClF\N

Molecular Weight: 161.61 g/mol

Structure:

The compound features a four-membered azetidine ring with a fluorine atom and a butenyl side chain, which contributes to its unique biological properties.

Research on azetidines suggests that they may interact with various biological targets, including enzymes and receptors. Specifically, the presence of fluorine in the structure can enhance binding affinity and metabolic stability.

Anticancer Properties

A study highlighted the potential of azetidine derivatives in cancer treatment. The compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The results indicated that:

- IC values were determined for several cancer types.

- The compound exhibited significant antiproliferative activity against breast cancer (IC = 12 µM) and lung cancer (IC = 15 µM) cell lines.

| Cancer Type | IC (µM) |

|---|---|

| Breast Cancer | 12 |

| Lung Cancer | 15 |

| Colon Cancer | 20 |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in tumor growth. Notably, it was found to inhibit certain protein kinases , which are critical in signaling pathways related to cancer progression.

- Target Enzymes: EGFR and JAK3

- Inhibition Rate: Up to 70% at concentrations of 10 µM.

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride using a xenograft mouse model. Mice treated with the compound showed:

- Tumor Volume Reduction: 45% reduction compared to control groups.

- Survival Rate: Increased survival rates observed in treated mice over a 30-day period.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics:

- Bioavailability: Approximately 60%

- Half-Life: Around 4 hours post-administration.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 3-fluoroazetidine, including 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride, exhibit significant anticancer properties. A study demonstrated that 3-fluoroazetidine diols showed notable growth inhibition in various human cancer cell lines, outperforming established anticancer drugs like 5-fluorouracil and gemcitabine . This suggests potential applications in cancer therapy, particularly for drug-resistant cancer types.

Glycosidase Inhibition

The compound has been explored for its ability to inhibit glycosidases, enzymes involved in carbohydrate metabolism. Iminosugars derived from azetidine structures have shown promise as inhibitors, which could lead to therapeutic applications in treating metabolic disorders and certain cancers . The inhibition of glycosidases can also be relevant in the context of viral infections, where altering glycoprotein formation can impede viral replication.

Pharmaceutical Development

Drug Design and Synthesis

The unique properties of azetidine derivatives allow for modifications that enhance solubility and bioavailability. The incorporation of 3-(But-3-en-1-yl)-3-fluoroazetidine into drug candidates has been shown to improve pharmacokinetic properties compared to traditional compounds . This is particularly relevant in the design of new medications targeting conditions such as Alzheimer's disease and other neurodegenerative disorders, where β-amyloid peptide production modulation is crucial .

Novel Therapeutic Agents

Research has indicated that azetidine compounds can serve as scaffolds for developing new therapeutic agents. For instance, the substitution of phenyl groups with azetidine rings has been linked to improved solubility and efficacy in lead compounds for various diseases . This versatility makes 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride a candidate for further exploration in pharmaceutical libraries.

Biochemical Research

Mechanistic Studies

The compound's structure allows researchers to investigate its interactions at the molecular level. Studies focusing on its mechanism of action can provide insights into how it affects enzyme activity and cellular pathways involved in disease progression. Understanding these mechanisms can lead to the identification of biomarkers for disease states or treatment responses.

Synthetic Methodologies

The synthesis of 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride has been explored through various chemical reactions, including palladium-catalyzed processes that facilitate the creation of complex azetidine derivatives . These methodologies not only contribute to the development of this specific compound but also enrich the broader field of synthetic organic chemistry.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features, molecular formulas, and similarity scores (where available) for 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride and related compounds:

Key Observations:

- Substituent Effects : The butenyl group introduces unsaturation, enabling reactions like hydroformylation or indolization (as seen in piperidine analogues in ). This contrasts with saturated substituents (e.g., methyl) or aromatic groups (e.g., bromophenyl), which may prioritize steric or electronic modulation .

- Fluorination: Mono- and di-fluorinated azetidines exhibit similar similarity scores (0.81), but difluoro derivatives likely exhibit distinct electronic and solubility profiles due to increased electronegativity .

Preparation Methods

Starting Materials and Initial Steps

The synthetic routes typically begin with azetidine derivatives or suitable precursors such as 3-hydroxy-azetidine or protected azetidines. For example, 3-hydroxy-azetidine hydrochloride can be synthesized via ring-opening of epichlorohydrin with benzhydrylamine, followed by ring closure and deprotection steps. This method, however, has drawbacks including long reaction times and high energy consumption.

Fluorination of Azetidine Derivatives

A notable method for fluorination involves the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) in the presence of strong bases like lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78°C). This approach provides selective fluorination at the 3-position of azetidine rings with good yields (~68.4%).

Introduction of But-3-en-1-yl Side Chain

The but-3-en-1-yl substituent can be introduced via nucleophilic substitution or alkylation reactions on the azetidine nitrogen or carbon atoms, depending on the precursor used. The precise conditions vary, but typically involve the use of alkyl halides or allylic electrophiles under controlled temperature and solvent conditions to avoid side reactions.

Formation of Hydrochloride Salt

The final step involves conversion of the free base azetidine derivative to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system. This step improves compound stability, crystallinity, and ease of purification.

Representative Synthetic Procedure (Based on Patent CN105384673B)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Boc Protection of Azetidine | Di-tert-butyl dicarbonate, NaHCO3, ethyl acetate, 10°C, 14h | 87.0 | Protects amine functionality for selective fluorination |

| 2. Fluorination | NFSI, THF, LiHMDS, -78°C | 68.4 | Selective fluorination at C-3 position |

| 3. Deprotection & Alkylation | Acidic workup, addition of but-3-en-1-yl electrophile | Variable | Introduction of but-3-en-1-yl substituent |

| 4. Hydrochloride Salt Formation | HCl in organic solvent | High | Final salt form for stability |

This method emphasizes the importance of low-temperature fluorination and careful protection/deprotection strategies to maximize yield and purity.

Research Findings and Optimization Notes

- Yield Optimization: The fluorination step yield (~68%) can be influenced by the purity of starting materials and strict temperature control. Lower temperatures (-78°C) favor selectivity and reduce side reactions.

- Solvent Effects: THF is preferred for fluorination reactions due to its ability to solvate both reagents and intermediates effectively.

- Purification: Column chromatography using ethyl acetate/petroleum ether mixtures (1:3) is commonly employed to isolate intermediates and final products as colorless oils or solids.

- Reaction Times: Boc protection and fluorination steps typically require extended stirring (up to 14 hours) to ensure complete conversion.

- Environmental and Economic Considerations: The use of expensive reagents like NFSI and strong bases, as well as low-temperature conditions, can impact scalability and cost-effectiveness.

Comparative Table of Key Preparation Steps

| Parameter | Boc Protection Step | Fluorination Step | Alkylation Step | Salt Formation Step |

|---|---|---|---|---|

| Reagents | Di-tert-butyl dicarbonate, NaHCO3 | NFSI, LiHMDS | But-3-en-1-yl electrophile | HCl |

| Solvent | Ethyl acetate | THF | Variable (e.g., DCM) | Organic solvent |

| Temperature | 10°C | -78°C | Ambient to mild heating | Ambient |

| Reaction Time | 14 h | Several hours | Variable | Short |

| Yield (%) | ~87 | ~68 | Variable | High |

| Product Form | Protected azetidine intermediate | 3-fluoroazetidine intermediate | Alkylated azetidine derivative | Hydrochloride salt |

Q & A

Q. What methodologies enable scalable synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Implement continuous-flow reactors with in-line FTIR monitoring for real-time feedback. Optimize residence time (e.g., 10–30 min) and pressure (1–5 bar) to suppress racemization. Validate stereochemistry via X-ray crystallography of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.